molecular formula C14H18N6O.HCl B600878 trans-Abacavir Hydrochloride CAS No. 267668-71-3

trans-Abacavir Hydrochloride

Cat. No.: B600878
CAS No.: 267668-71-3
M. Wt: 359.25
Attention: For research use only. Not for human or veterinary use.
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Description

trans-Abacavir Hydrochloride: is the trans-isomer of Abacavir, a nucleoside reverse transcriptase inhibitor. It is primarily used in the treatment of HIV/AIDS. This compound works by blocking the HIV reverse transcriptase enzyme, which is crucial for the replication of the virus .

Mechanism of Action

Target of Action

trans-Abacavir Hydrochloride, also known as DTXSID10746902, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme is crucial for the replication of the HIV virus, and by inhibiting it, this compound can slow down or prevent the progression of HIV infection .

Mode of Action

This compound interacts with its target, the HIV-1 reverse transcriptase enzyme, by mimicking the natural substrate of the enzyme . Once inside the cell, this compound is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . This active metabolite competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of the HIV-1 reverse transcriptase .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reverse transcription process of the HIV virus . By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, a critical step in the replication of the HIV virus . This results in a decrease in viral load and an improvement in immune function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows:

These properties impact the bioavailability of this compound and its effectiveness in treating HIV infection.

Result of Action

The molecular effect of this compound is the inhibition of the HIV-1 reverse transcriptase enzyme, which results in the prevention of viral replication . On a cellular level, this leads to a reduction in the viral load and an improvement in immune function . In some cases, this compound can also induce a hypersensitivity reaction, which is strongly linked to the presence of the HLA-B*57:01 allele .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, genetic factors such as the presence of the HLA-B*57:01 allele can influence the individual’s response to the drug . Furthermore, the drug’s effectiveness can be affected by the presence of other medications, as part of highly active antiretroviral therapy (HAART) regimens . It’s also worth noting that this compound is primarily metabolized by ADH and UGT enzymes, so any factors that affect these enzymes could potentially influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-Abacavir Hydrochloride involves the reaction of a suitable di-halo aminopyrimidine starting material with cyclopropylamine. The process includes several steps such as protection/deprotection sequences and cyclization reactions. The key intermediate compound is obtained through the displacement of a chlorine atom with cyclopropylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reagents and conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: trans-Abacavir Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: trans-Abacavir Hydrochloride is used as a reference compound in the development of new nucleoside reverse transcriptase inhibitors. It is also used in studies related to the synthesis and characterization of antiviral agents .

Biology: In biological research, this compound is used to study the mechanisms of HIV replication and the effects of reverse transcriptase inhibitors on viral replication .

Medicine: In medicine, this compound is used in the treatment of HIV/AIDS. It is often used in combination with other antiretroviral agents to enhance its efficacy and reduce the risk of resistance .

Industry: In the pharmaceutical industry, this compound is used in the formulation of antiretroviral drugs. It is also used in quality control processes to ensure the purity and potency of the final products .

Comparison with Similar Compounds

    Abacavir: The parent compound of trans-Abacavir Hydrochloride, used in the treatment of HIV/AIDS.

    Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination with Abacavir.

    Zidovudine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS.

Uniqueness: this compound is unique due to its specific isomeric form, which may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Abacavir. This uniqueness can influence its efficacy and safety profile in the treatment of HIV/AIDS .

Biological Activity

Introduction

trans-Abacavir Hydrochloride is a potent nucleoside reverse transcriptase inhibitor (NRTI) primarily used in the treatment of HIV/AIDS. This compound, a trans-isomer of abacavir, functions by inhibiting the reverse transcriptase enzyme crucial for HIV replication. Understanding its biological activity is essential for optimizing its therapeutic use and managing potential adverse effects.

Target Enzyme

This compound targets the HIV-1 reverse transcriptase, mimicking natural substrates to inhibit viral replication. By incorporating itself into the viral DNA during reverse transcription, it causes chain termination due to the absence of a 3′-OH group, effectively halting further viral replication .

Pharmacokinetics

  • Absorption : The compound has an impressive bioavailability of approximately 83%, allowing effective systemic distribution.
  • Distribution : It can cross the blood-brain barrier, which is significant for treating central nervous system infections related to HIV.
  • Metabolism : Primarily metabolized in the liver via alcohol dehydrogenase and uridine diphosphate glucuronosyltransferase enzymes.
  • Excretion : Excreted through both renal and fecal pathways, impacting its dosing and efficacy in patients with renal impairment .

Cellular Effects

Impact on HIV-Infected Cells

In vitro studies have demonstrated that trans-abacavir effectively reduces viral load in HIV-infected cells. Its incorporation into viral DNA leads to significant decreases in cell proliferation rates in various cancer cell lines as well, suggesting potential applications beyond HIV treatment .

Case Studies

  • Hypersensitivity Reactions : A notable adverse effect associated with abacavir is hypersensitivity syndrome, particularly in individuals with the HLA-B*57:01 allele. Clinical studies indicate that screening for this allele can significantly reduce the incidence of hypersensitivity reactions from 5-8% to 0% when patients are appropriately screened before treatment initiation .
  • Medulloblastoma Cell Lines : Research has shown that trans-abacavir can inhibit growth and induce differentiation in medulloblastoma cells by downregulating telomerase activity, highlighting its potential role in cancer therapy .

Interaction with HLA-B*57:01

The binding of abacavir within the HLA-B*57:01 antigen binding cleft alters peptide selection and can provoke severe immune responses. This interaction underscores the importance of genetic screening prior to therapy initiation to mitigate risks associated with hypersensitivity .

Comparative Efficacy

Study Type Findings
In Vitro Cell StudiesSignificant inhibition of HIV replication and reduced cell growth in cancer lines .
Clinical TrialsHLA-B*57:01 screening reduced hypersensitivity reactions from 5-8% to 0% .
Pharmacokinetic StudiesHigh bioavailability (83%), effective CNS penetration, liver metabolism via ADH and UGT enzymes .

Properties

IUPAC Name

[(1R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOPHSMRJNHHG-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@H](C=C4)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746902
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267668-71-3
Record name {(1R,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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